molecular formula C11H8O4 B099632 8-Hydroxy-2-methoxynaphthalene-1,4-dione CAS No. 15254-76-9

8-Hydroxy-2-methoxynaphthalene-1,4-dione

Cat. No. B099632
CAS RN: 15254-76-9
M. Wt: 204.18 g/mol
InChI Key: HOFSOQDUZIZMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-2-methoxynaphthalene-1,4-dione, commonly known as lawsone, is a natural dye found in the leaves of the henna plant. It has been used for centuries in various cultures for body art and hair dye. However, recent scientific research has shown that lawsone has potential applications in various fields, including medicine and biotechnology.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Fluorescent Derivatives Synthesis : 8-Hydroxy-2-methoxynaphthalene-1,4-dione is utilized in the efficient synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives. These derivatives are notable for their fluorescence emission in green light, achieved through a three-component reaction in water (Dabiri, Noroozi Tisseh, & Bazgir, 2011).
  • Reactions with Furans : The compound shows high regioselectivity in reactions with furans, leading to the creation of various adducts with potential applications in organic chemistry (Baker et al., 1991).
  • Photoinduced Molecular Transformations : It is involved in photoinduced molecular transformations, producing various photoadducts, which have implications in the study of photochemical reactions (Suginome et al., 1995).

Biological Activities and Applications

  • Antimicrobial and Cytotoxicity Properties : Some derivatives of 8-Hydroxy-2-methoxynaphthalene-1,4-dione isolated from Aloe secundiflora exhibit antimicrobial activity against Mycobacterium tuberculosis and cytotoxicity against certain cell lines, indicating potential medicinal applications (Induli et al., 2012).
  • NMDA and AMPA Receptor Antagonists : Some synthesized derivatives act as antagonists of NMDA and AMPA receptors, suggesting therapeutic potential in neuropharmacology (Guzikowski et al., 1997).

Catalytic and Material Science Applications

  • Catalysis in Organic Synthesis : It's used in catalytic reactions, like the Pd(II)-catalyzed oxidative annulation, to create diverse naphtho[2,3-b]furan-4,9-dione derivatives, which are important in the field of organic synthesis (Sun et al., 2020).
  • Application in Dye-Sensitized Solar Cells : Derivatives of 8-Hydroxy-2-methoxynaphthalene-1,4-dione have been studied for their potential as dye sensitizers in solar cells, highlighting their role in renewable energy technologies (Mohr et al., 2015).

properties

CAS RN

15254-76-9

Product Name

8-Hydroxy-2-methoxynaphthalene-1,4-dione

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

8-hydroxy-2-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H8O4/c1-15-9-5-8(13)6-3-2-4-7(12)10(6)11(9)14/h2-5,12H,1H3

InChI Key

HOFSOQDUZIZMBA-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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